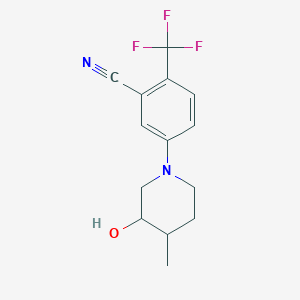
3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol, also known as BDBM 13, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neurobiology.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant binding affinity towards various receptors such as serotonin, dopamine, and adrenergic receptors. This makes it a promising candidate for the development of drugs targeting these receptors. Additionally, 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, it has been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a key role in promoting neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 in lab experiments is its high binding affinity towards various receptors. This makes it a useful tool for studying the function of these receptors and for developing drugs that target them. However, one limitation of using 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13. One area of interest is in the development of drugs targeting serotonin receptors. 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 has been shown to exhibit significant binding affinity towards these receptors and may have potential applications in the treatment of various psychiatric disorders such as depression and anxiety. Additionally, 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its neuroprotective effects. Further research is needed to fully understand the potential applications of 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 in these areas.
Synthesemethoden
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 involves the reaction of 3,4-methylenedioxyphenylacetic acid with 1,1,1-trifluoro-2-bromoethane in the presence of a strong base such as potassium carbonate. The resulting intermediate is then treated with sodium borohydride to obtain the final product. The purity and yield of 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 can be improved by using various purification techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3/c14-13(15,9-17)8-16-7-10-3-1-4-11-12(10)19-6-2-5-18-11/h1,3-4,16-17H,2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWAFRAANMVTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)CNCC(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)

![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)
![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)

![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)



